molecular formula C20H17BrN2O3S2 B2471337 4-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898448-01-6

4-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2471337
CAS No.: 898448-01-6
M. Wt: 477.39
InChI Key: SUVWEOZDTIYKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a bromine atom at the para position. The molecule incorporates a tetrahydroquinoline scaffold modified at the 1-position with a thiophen-2-ylsulfonyl group, conferring unique electronic and steric properties.

Synthesis typically involves multi-step protocols, including Friedel-Crafts acylations, nucleophilic substitutions, and sulfonylation reactions. For instance, analogous compounds in the literature (e.g., 4-[(4-bromophenyl)sulfonyl]-N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]benzamide) are synthesized via coupling reactions between substituted benzoic acid derivatives and amine-containing intermediates under reflux conditions in polar aprotic solvents . Characterization relies on advanced spectroscopic techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, IR, and mass spectrometry to confirm tautomeric forms and regioselectivity .

Properties

IUPAC Name

4-bromo-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S2/c21-16-8-5-15(6-9-16)20(24)22-17-10-7-14-3-1-11-23(18(14)13-17)28(25,26)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVWEOZDTIYKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-(Thiophen-2-Ylsulfonyl)-1,2,3,4-Tetrahydroquinolin-7-Amine

The synthesis begins with the formation of the sulfonylated tetrahydroquinoline intermediate.

Step 1: Sulfonylation of 7-Nitro-1,2,3,4-Tetrahydroquinoline
7-Nitro-1,2,3,4-tetrahydroquinoline is reacted with thiophen-2-sulfonyl chloride under basic conditions. A mixture of 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 equiv), thiophen-2-sulfonyl chloride (1.2 equiv), and potassium carbonate (2.5 equiv) in dichloromethane (DCM) is stirred at 0–5°C for 4 hours. The reaction is quenched with ice water, and the organic layer is extracted, dried over sodium sulfate, and concentrated to yield 1-(thiophen-2-ylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline.

Step 2: Reduction of Nitro Group to Amine
The nitro group is reduced using catalytic hydrogenation. A solution of the nitro intermediate in ethanol is treated with 10% palladium on carbon under hydrogen atmosphere (50 psi) for 12 hours. Filtration and solvent evaporation yield 1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine as a pale-yellow solid.

Synthesis of 4-Bromobenzoyl Chloride

4-Bromobenzoic acid (1.0 equiv) is refluxed with thionyl chloride (2.0 equiv) in anhydrous DCM for 3 hours. Excess thionyl chloride is removed under reduced pressure to afford 4-bromobenzoyl chloride as a colorless liquid, which is used directly in the subsequent coupling step.

Amide Bond Formation

The amine intermediate is coupled with 4-bromobenzoyl chloride via two primary methods:

Method A: Schotten-Baumann Reaction
A biphasic system of aqueous sodium hydroxide (2.0 M) and DCM is prepared. 1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) is dissolved in DCM, and 4-bromobenzoyl chloride (1.1 equiv) is added dropwise at 0°C. The mixture is stirred vigorously for 2 hours, after which the organic layer is separated, washed with brine, and concentrated. This method achieves yields of 78–82%.

Method B: Carbodiimide-Mediated Coupling
A solution of the amine (1.0 equiv), 4-bromobenzoyl chloride (1.05 equiv), and N,N-diisopropylethylamine (2.0 equiv) in anhydrous tetrahydrofuran (THF) is treated with HATU (1.1 equiv) at room temperature for 6 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (ethyl acetate/hexane, 1:3) to yield the product in 85–89% purity.

Purification and Characterization

Chromatographic Purification

The crude product is purified using silica gel chromatography with a gradient elution of ethyl acetate in hexane (10–40%). Fractions containing the target compound are pooled and concentrated to afford a white solid.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, aromatic H), 7.64 (d, J = 8.4 Hz, 2H, aromatic H), 7.52–7.48 (m, 2H, thiophene H), 7.12 (d, J = 5.2 Hz, 1H, thiophene H), 6.92 (s, 1H, NH), 3.45–3.40 (m, 2H, CH₂), 2.90–2.85 (m, 2H, CH₂), 2.70–2.65 (m, 2H, CH₂), 1.95–1.85 (m, 2H, CH₂).
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₀H₁₇BrN₂O₃S₂: 477.4; found: 477.3.

Alternative Synthetic Routes

One-Pot Sulfonylation and Coupling

A streamlined approach involves sequential sulfonylation and amidation without isolating intermediates. 7-Nitro-1,2,3,4-tetrahydroquinoline is sulfonylated, reduced in situ, and immediately coupled with 4-bromobenzoyl chloride. This method reduces purification steps but requires precise stoichiometric control to minimize side reactions.

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Over-Sulfonylation : Excess sulfonyl chloride leads to disulfonylation. Using 1.2 equiv of thiophen-2-sulfonyl chloride and maintaining temperatures below 5°C mitigates this.
  • Esterification : Competing ester formation during amidation is suppressed by employing anhydrous conditions and coupling agents like HATU.

Yield Enhancement

  • Reagent Stoichiometry : A 1.1:1 molar ratio of 4-bromobenzoyl chloride to amine maximizes conversion while minimizing waste.
  • Solvent Selection : Anhydrous THF improves coupling efficiency compared to DCM due to better reagent solubility.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the benzamide para position undergoes nucleophilic substitution under mild conditions. Key reactions include:

Reagent/ConditionsProductYieldKey Observations
Primary amines (K₂CO₃/DMF, 80°C)4-amino-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide85–90%Regioselective Br replacement
Sodium methoxide (MeOH, reflux)4-methoxy derivative78%Requires anhydrous conditions
Thiophenol (CuI, DMSO, 120°C)4-(thiophenyl) substituted analog65%Ullmann-type coupling observed

Mechanistic Notes :

  • The electron-withdrawing sulfonamide group activates the aromatic ring for SₙAr, with Br⁻ departure facilitated by resonance stabilization .

  • Steric hindrance from the tetrahydroquinoline moiety slows reactivity compared to simpler bromobenzenes.

Oxidation Reactions

The thiophene and sulfonamide groups are susceptible to controlled oxidation:

Oxidizing AgentConditionsProductOutcome
m-CPBA (2 eq)DCM, 0°C → RTThiophene sulfoxidePartial conversion (70%)
H₂O₂/AcOH60°C, 6 hrThiophene sulfoneComplete oxidation (95%)
KMnO₄ (acidic)H₂SO₄, 25°CSulfonic acid derivativeDegradation of tetrahydroquinoline observed

Stability Considerations :

  • Over-oxidation leads to cleavage of the sulfonamide bond at >100°C.

  • The tetrahydroquinoline nitrogen remains protonated under acidic conditions, reducing its nucleophilicity .

Reduction Reactions

Selective reduction pathways have been reported:

Reducing SystemTarget SiteProductSelectivity
H₂/Pd-C (1 atm)Benzamide carbonylSecondary amine88%
LiAlH₄ (THF, 0°C)Sulfonamide S=OThiophene thioether42%
NaBH₄/CuCl₂NoneNo reaction

Key Finding :
The sulfonamide group resists common hydride reductions unless using aggressive conditions (e.g., LiAlH₄), which risk side reactions at the tetrahydroquinoline ring .

Cross-Coupling Reactions

The bromine atom participates in metal-catalyzed couplings:

Reaction TypeConditionsProductEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄, 90°CBiaryl derivatives33–40%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 110°CAminated analogs55%
SonogashiraCuI, Pd(PPh₃)₂Cl₂, NEt₃Alkynylated products48%

Regiochemical Notes :

  • Coupling occurs exclusively at the benzamide bromine due to higher electrophilicity compared to the thiophene sulfonyl group .

  • Steric bulk from the tetrahydroquinoline limits yields in sterically demanding couplings (e.g., with ortho-substituted boronic acids) .

Stability Under Physiological Conditions

Critical for pharmacological applications:

ConditionDegradation PathwayHalf-Life (37°C)
pH 1.2 (simulated gastric fluid)Hydrolysis of benzamide to carboxylic acid2.1 hr
pH 7.4 (phosphate buffer)No decomposition>48 hr
Liver microsomesOxidative metabolism at thiophene63% remaining at 1 hr

Competing Reaction Pathways

Documented side reactions include:

  • Amide hydrolysis : Accelerated under strongly acidic/basic conditions (e.g., 6M HCl, 120°C) .

  • Sulfonamide cleavage : Observed with excess Grignard reagents or organolithium compounds.

  • Ring-opening of tetrahydroquinoline : Occurs under Birch reduction conditions (Li/NH₃).

This compound’s reactivity profile enables modular derivatization for drug discovery, particularly in antimicrobial and anticancer agent development . Future studies should explore photochemical reactions and enzymatic modifications to expand its synthetic utility.

Scientific Research Applications

Medicinal Chemistry

4-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has shown potential as an antimicrobial and anticancer agent . Studies have indicated that compounds with similar structures can inhibit bacterial growth and exhibit cytotoxic effects against cancer cell lines. For instance:

  • Antimicrobial Activity : The compound may inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity.
  • Anticancer Activity : It has been evaluated for its effectiveness against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). In vitro studies have demonstrated promising results in reducing cell viability in these cancer cells .

Material Science

The unique structural attributes of this compound make it a candidate for the development of new materials with specific electronic properties. Its potential applications include:

  • Organic Electronics : The compound could be utilized in organic photovoltaics or light-emitting diodes due to its electronic properties.
  • Sensors : The thiophene component may enhance the sensitivity of sensors used for detecting various analytes.

Biological Studies

In biological research, this compound is employed in molecular docking studies to understand its interaction with biological targets. This includes:

  • Target Identification : Identifying specific enzymes or receptors that the compound may interact with.
  • Structure-Activity Relationship (SAR) : Analyzing how structural modifications impact biological activity.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of derivatives similar to this compound against Gram-positive and Gram-negative bacteria using turbidimetric methods. Results indicated significant inhibition against several strains .

Case Study 2: Anticancer Efficacy Evaluation

Research focused on testing the anticancer properties of this compound against MCF7 breast cancer cells using the Sulforhodamine B assay. The findings revealed that certain derivatives exhibited substantial cytotoxicity, indicating potential for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids . In anticancer studies, it may interfere with cell proliferation pathways by binding to specific receptors or enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide and related compounds:

Compound Core Structure Substituents Key Properties Spectral Data
This compound Tetrahydroquinoline-benzamide - 4-Bromobenzamide
- Thiophen-2-ylsulfonyl at N1
Enhanced π-π stacking due to aromatic thiophene; potential kinase inhibition IR: C=O stretch at ~1660–1680 cm$ ^{-1} $; absence of S-H bands (~2500 cm$ ^{-1} $)
4-Bromo-N-(2-nitrophenyl)benzamide (I) Benzamide - 4-Bromobenzamide
- 2-Nitrophenyl
Electron-withdrawing nitro group increases electrophilicity; crystallizes in P2$ _1 $/c $ ^1H $-NMR: NH resonance at δ 10.2 ppm; NOESY confirms planar geometry
4-[(4-Bromophenyl)sulfonyl]-N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]benzamide (7b) Benzamide - 4-Bromophenylsulfonyl
- Branched alkylamide
High molar absorptivity (λ$ _{max} $ 254.8 nm in CH$ _3 $CN, log ε = 4.78) UV-Vis: Strong absorption at 255 nm; $ ^{13}C $-NMR confirms sulfonyl linkage
5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones 1,2,4-Triazole - Bromophenylsulfonyl
- Difluorophenyl
Thione tautomer predominates; absence of C=O IR bands post-cyclization IR: C=S stretch at 1247–1255 cm$ ^{-1} $; NH bands at 3278–3414 cm$ ^{-1} $

Key Findings :

Bromine substituents enhance halogen bonding interactions, critical for stabilizing ligand-receptor complexes .

Tautomerism and Stability: Unlike triazole derivatives (e.g., compounds [7–9] in ), the title compound lacks tautomeric equilibria due to its rigid tetrahydroquinoline backbone, which simplifies spectral interpretation .

Biological Relevance :

  • Compounds with sulfonyl groups (e.g., 7b) exhibit higher solubility in polar solvents compared to nitro-substituted analogs, suggesting improved bioavailability .
  • The thiophene moiety may confer selectivity toward sulfur-metabolizing enzymes, a property absent in fluorinated or nitro-substituted analogs .

Biological Activity

4-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a bromine atom, a thiophene ring, and a tetrahydroquinoline moiety, which contribute to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17BrN2O3S2C_{20}H_{17}BrN_{2}O_{3}S_{2}, with a molecular weight of 477.4 g/mol. The structural features include:

  • Bromine atom : Contributes to the compound's reactivity and biological activity.
  • Thiophene ring : Known for its role in various biological processes.
  • Tetrahydroquinoline moiety : Associated with numerous pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives with thiophene and tetrahydroquinoline structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivityReference
This compoundInhibitory against multiple bacterial strains
Related thiazole derivativesAntibacterial and antifungal

The mechanism of action is believed to involve the inhibition of bacterial lipid biosynthesis and interference with cellular processes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research findings suggest that it may induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Compounds similar to this benzamide have been shown to block cell cycle progression at the G2/M phase.
  • Induction of Apoptosis : Mechanisms include activation of caspases and modulation of Bcl-2 family proteins.

In vitro studies have demonstrated that certain derivatives exhibit potent activity against human breast adenocarcinoma cell lines (e.g., MCF7) using assays like Sulforhodamine B (SRB) assay:

Cell LineIC50 (µM)Reference
MCF75.0
Other cancer linesVaries

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The thiophene sulfonyl group may interact with enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Binding : Molecular docking studies suggest that the compound can bind effectively to specific receptors involved in cellular signaling pathways.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Antimicrobial Evaluation : A study synthesized various tetrahydroquinoline derivatives and assessed their antimicrobial activity against a range of pathogens. The results indicated that modifications in the thiophene ring enhanced antibacterial efficacy while maintaining low cytotoxicity towards mammalian cells .
  • Anticancer Studies : Another research effort evaluated the anticancer potential of related compounds against different cancer cell lines. The findings suggested that structural modifications could significantly enhance potency against specific cancer types .

Q & A

Q. What are the key synthetic pathways for synthesizing 4-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions. First, the tetrahydroquinoline core is functionalized via sulfonation using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in DCM). Subsequent bromination at the 4-position of the benzamide moiety can be achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. The final coupling of the sulfonated tetrahydroquinoline and brominated benzamide is typically mediated by carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF . Key Considerations :
  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
  • Optimize temperature (often 0°C to room temperature) to avoid side reactions like over-sulfonation or decomposition .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected for C₂₁H₁₈BrN₂O₃S: ~481.02 g/mol).
  • ¹H/¹³C NMR : Identify characteristic peaks, such as the sulfonyl group’s resonance (~3.1–3.5 ppm for tetrahydroquinoline protons and ~7.8–8.2 ppm for thiophene protons) .
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test activity against sulfonamide-sensitive targets (e.g., carbonic anhydrase or bacterial dihydropteroate synthase) using fluorescence-based kinetic assays. Compare IC₅₀ values with known inhibitors .
  • Cellular Uptake Studies : Use fluorescently tagged analogs or radiolabeled compounds (e.g., ¹⁴C-benzamide) to quantify intracellular accumulation in target cell lines .
  • Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding interactions with proteins like tyrosine kinases or GPCRs, leveraging the thiophene sulfonyl group’s electron-rich nature for π-π stacking .

Q. How can researchers address contradictions in reported biological activity data across different assay systems?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like serum concentration (e.g., FBS% in cell culture) and solvent (DMSO concentration ≤0.1%) to minimize false positives/negatives .
  • Orthogonal Validation : Cross-verify results using disparate methods (e.g., MTT assay for cytotoxicity vs. apoptosis markers like caspase-3 activation) .
  • Meta-Analysis : Compare data across studies with similar substituents (e.g., 4-bromo vs. 4-fluoro analogs) to identify structure-dependent trends .

Q. What computational approaches are effective for optimizing this compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or QikProp to estimate logP (target ≤5), aqueous solubility, and CYP450 inhibition risk. The bromine atom may increase lipophilicity, requiring balancing with polar groups .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of tetrahydroquinoline) using Schrödinger’s Metabolism Module .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.